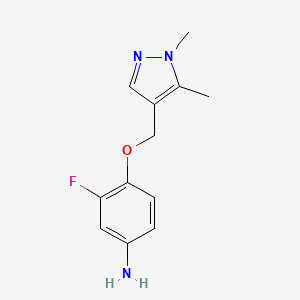

4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)-3-fluoroaniline

Übersicht

Beschreibung

4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)-3-fluoroaniline is a chemical compound that features a pyrazole ring substituted with dimethyl groups and a methoxy group, along with a fluoroaniline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)-3-fluoroaniline typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by methylation to introduce the dimethyl groups.

Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using an appropriate methoxy donor.

Coupling with Fluoroaniline: The final step involves coupling the pyrazole derivative with 3-fluoroaniline through a suitable coupling reaction, such as a Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)-3-fluoroaniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Conditions for substitution reactions may include the use of bases or acids as catalysts, depending on the nature of the substituent being introduced.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyrazole or aniline rings.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. In particular, 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)-3-fluoroaniline has shown promise in inhibiting tumor cell proliferation. A study indicated that compounds containing the pyrazole moiety can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Studies have reported that pyrazole derivatives possess activity against various bacterial strains, including resistant strains. This suggests that this compound may serve as a lead compound for developing new antibiotics .

Inflammation and Pain Management

Another area of interest is the anti-inflammatory properties of pyrazole derivatives. The compound may inhibit cyclooxygenase enzymes, which are involved in the inflammatory response. This mechanism positions it as a potential candidate for treating inflammatory diseases such as arthritis .

Agrochemical Applications

Pesticide Development

The unique structure of this compound allows it to interact with biological targets in pests. Research indicates that pyrazole-based compounds can act as effective pesticides by disrupting essential biological processes in insects and fungi . The development of such agrochemicals is crucial for sustainable agriculture.

Materials Science Applications

Polymer Chemistry

In materials science, the incorporation of pyrazole derivatives into polymer matrices has been explored to enhance thermal stability and mechanical properties. The presence of the this compound structure within polymers can improve their performance in high-temperature applications .

Nanocomposites

Recent studies have focused on using this compound in the synthesis of nanocomposites. The incorporation of pyrazole derivatives into nanomaterials can lead to enhanced electrical conductivity and catalytic properties, making them suitable for electronic applications and catalysis.

Case Studies

Wirkmechanismus

The mechanism of action of 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)-3-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,5-Dimethyl-1H-pyrazole-4-boronic acid: This compound shares the pyrazole ring structure but differs in its functional groups.

3-Fluoroaniline: This compound shares the fluoroaniline moiety but lacks the pyrazole ring.

Uniqueness

4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)-3-fluoroaniline is unique due to the combination of the pyrazole ring with dimethyl and methoxy substitutions, along with the fluoroaniline moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biologische Aktivität

4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)-3-fluoroaniline is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its significance in pharmacology.

- Molecular Formula : C₁₂H₁₄FN₃O

- Molecular Weight : 239.26 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The compound exhibits various biological activities, including:

- Antimicrobial Properties : Similar compounds with pyrazole moieties have been shown to possess antibacterial and antifungal activities. For instance, derivatives of pyrazole have demonstrated effectiveness against strains such as Staphylococcus aureus and Candida albicans .

- Enzyme Inhibition : The compound's structure suggests potential inhibition of specific enzymes. Pyrazole derivatives have been documented to inhibit cyclooxygenase (COX) and soluble epoxide hydrolase (sEH), which are crucial in inflammatory pathways .

The biological activity of this compound may be attributed to:

- Cytochrome P450 Metabolism : The presence of fluorine in the para position can enhance the compound's bioactivation to reactive metabolites, leading to increased interaction with biological targets .

- Reactive Intermediate Formation : The metabolism often leads to the formation of benzoquinoneimines, which can interact with cellular macromolecules, potentially leading to cytotoxic effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or analogs:

- Antibacterial Activity :

- Inhibition of Inflammatory Pathways :

- Antiviral Activity :

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

4-[(1,5-dimethylpyrazol-4-yl)methoxy]-3-fluoroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3O/c1-8-9(6-15-16(8)2)7-17-12-4-3-10(14)5-11(12)13/h3-6H,7,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOSMDRHULLGTKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)COC2=C(C=C(C=C2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401180770 | |

| Record name | 4-[(1,5-Dimethyl-1H-pyrazol-4-yl)methoxy]-3-fluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401180770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006961-04-1 | |

| Record name | 4-[(1,5-Dimethyl-1H-pyrazol-4-yl)methoxy]-3-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006961-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(1,5-Dimethyl-1H-pyrazol-4-yl)methoxy]-3-fluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401180770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.